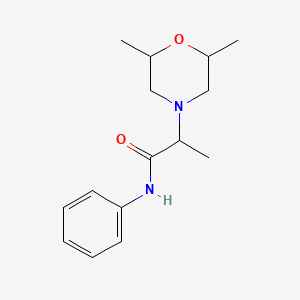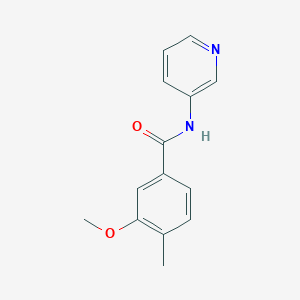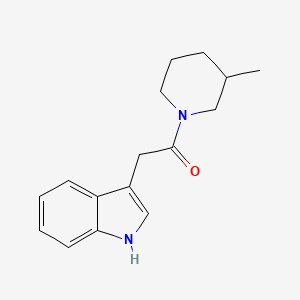![molecular formula C16H22N2O2 B7465632 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide, also known as MPAC, is a chemical compound that has been widely studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of piperidine carboxamides and has been shown to exhibit significant pharmacological properties.
作用機序
The mechanism of action of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has been shown to have several biochemical and physiological effects on the body. For example, it has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function. It has also been shown to reduce oxidative stress and inflammation, which can lead to the development of chronic diseases.
実験室実験の利点と制限
One of the main advantages of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide in lab experiments is its high purity and stability. This makes it easier to obtain consistent and reliable results. However, one of the limitations of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide. One area of interest is the development of more efficient synthesis methods that can yield higher yields of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide in other medical fields, such as cancer treatment and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide and its effects on the body.
合成法
The synthesis of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide involves the reaction of 2-methylbenzylamine with acetic anhydride and piperidine-4-carboxylic acid. The resulting product is then purified through recrystallization, yielding a white crystalline powder. This synthesis method has been well-established and has been used in several studies to obtain high-quality 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide.
科学的研究の応用
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has been extensively studied for its therapeutic potential in various medical fields. One of the most promising applications of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Several studies have shown that 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide can inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease.
In addition, 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-5-3-4-6-15(12)11-17-16(20)14-7-9-18(10-8-14)13(2)19/h3-6,14H,7-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYJMBHAKVTZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)


![N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7465579.png)



![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)

![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)
